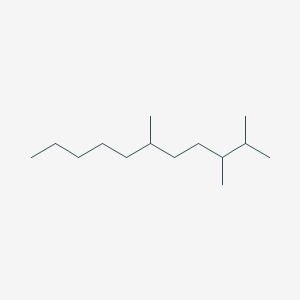
2,3,6-Trimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trimethylundecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30 . This compound is characterized by the presence of three methyl groups attached to the undecane chain at the 2nd, 3rd, and 6th positions. It is a colorless liquid at room temperature and is known for its relatively high boiling point and low solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylundecane can be achieved through various methods. One common approach involves the alkylation of undecane with methylating agents under controlled conditions. This process typically requires the presence of a catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete methylation at the desired positions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of specific precursors. For instance, the hydrogenation of farnesane or farnesol in the presence of a metal catalyst, such as palladium or platinum, can yield this compound. This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trimethylundecane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be hydrogenated to form simpler hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is used for hydrogenation.
Substitution: Halogenation is typically carried out using chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Depending on the extent of oxidation, products can include 2,3,6-trimethylundecanol, 2,3,6-trimethylundecanone, or 2,3,6-trimethylundecanoic acid.
Reduction: Simpler hydrocarbons such as this compound itself.
Substitution: Halogenated compounds like 2,3,6-trimethylundecyl chloride or bromide.
Aplicaciones Científicas De Investigación
2,3,6-Trimethylundecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.
Biology: Studies have explored its role as a potential biomarker for certain biological processes.
Medicine: Research is ongoing to investigate its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized as a high-temperature lubricant and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trimethylundecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can undergo various chemical transformations depending on the conditions. Its molecular targets and pathways are not well-defined, as it is mainly used as an inert compound in various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,6,10-Trimethylundecane: Another branched alkane with similar properties but different methyl group positions.
3-Ethyl-2,6,10-trimethylundecane: A sesquiterpenoid with additional ethyl and methyl groups.
Uniqueness
2,3,6-Trimethylundecane is unique due to its specific branching pattern, which influences its physical and chemical properties. This distinct structure can affect its reactivity and interactions with other compounds, making it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
143328-30-7 |
|---|---|
Fórmula molecular |
C14H30 |
Peso molecular |
198.39 g/mol |
Nombre IUPAC |
2,3,6-trimethylundecane |
InChI |
InChI=1S/C14H30/c1-6-7-8-9-13(4)10-11-14(5)12(2)3/h12-14H,6-11H2,1-5H3 |
Clave InChI |
ANDHLRVQGCPUHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)CCC(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



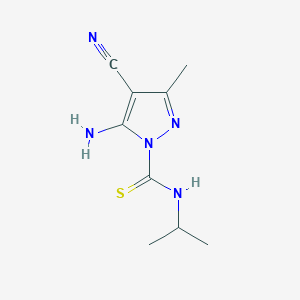
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
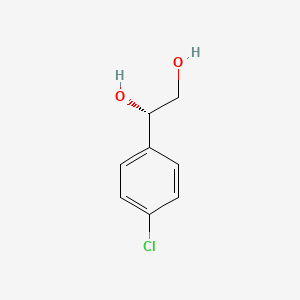
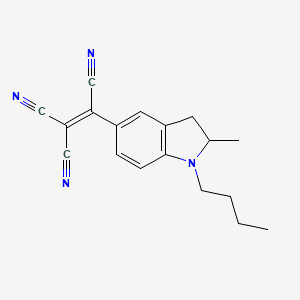
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
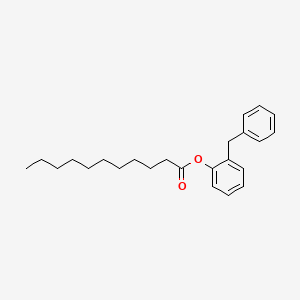

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
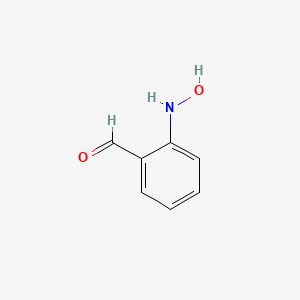
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)
